Product packaging for 5-(5-Fluoropyridin-3-yl)pyrimidine(Cat. No.:)

5-(5-Fluoropyridin-3-yl)pyrimidine

Cat. No.: B8157853
M. Wt: 175.16 g/mol
InChI Key: LKLBGGSTUMNBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(5-Fluoropyridin-3-yl)pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a fluoropyridine linked to a pyrimidine ring, is a privileged pharmacophore that allows for diverse interactions with biological targets. This compound serves as a high-value building block for the design and synthesis of novel therapeutic agents. A primary and promising research application for this chemotype is in the development of new antibacterial compounds. Scientific studies have demonstrated that derivatives based on the 5-fluoropyridin-3-yl pyrimidine structure exhibit potent activity against a range of Gram-positive bacteria, including drug-resistant strains. For instance, research has shown that such compounds can function as novel 2-oxazolidinone-based antibiotics, with some analogs demonstrating a stronger inhibitory effect than the established drug linezolid. These derivatives not only show promising minimum inhibitory concentrations (MICs) but also possess the ability to hamper the formation of biofilms, which are a key factor in bacterial drug resistance . Beyond antibacterials, the pyridin-3-yl pyrimidine core is also being explored in other therapeutic areas, such as oncology, where it has been evaluated as a potent inhibitor of targets like Bcr-Abl for the treatment of leukemia . The pyrimidine ring itself is a fundamental component in many marketed drugs and is highly valued for its ability to improve pharmacokinetic and pharmacodynamic properties, often acting as a bioisostere for phenyl rings . This product, this compound, is offered exclusively for research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a critical intermediate to develop novel candidates aimed at overcoming pressing medical challenges like antibiotic resistance and cancer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FN3 B8157853 5-(5-Fluoropyridin-3-yl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-fluoropyridin-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3/c10-9-1-7(2-11-5-9)8-3-12-6-13-4-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLBGGSTUMNBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 5 Fluoropyridin 3 Yl Pyrimidine and Functionalized Analogues

Chemo- and Regioselective Synthesis of the Core Pyrimidine (B1678525) Scaffold

The precise construction of the 5-(5-Fluoropyridin-3-yl)pyrimidine core relies on synthetic methods that can control the position of substituent attachment on the pyrimidine ring. Key strategies include nucleophilic aromatic substitution, transition-metal catalyzed cross-coupling reactions, and heterocyclic assembly through cyclization and condensation pathways.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing pyrimidine rings. The regioselectivity of SNAr reactions on substituted pyrimidines, such as dichloropyrimidines, is highly sensitive to the electronic and steric nature of the substituents already present on the ring. wuxiapptec.comwuxiapptec.com

For instance, in 2,4-dichloropyrimidines, substitution typically occurs at the C-4 position when an electron-withdrawing group is at the C-5 position. nih.govacs.org However, the use of tertiary amine nucleophiles can lead to excellent C-2 selectivity. nih.govacs.org The regioselectivity can be so sensitive that quantum mechanics (QM) analyses are often employed to predict the outcome, considering factors like the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1. wuxiapptec.comwuxiapptec.com

The synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a related fluorinated aromatic compound, has been achieved through direct fluorination and fluorodenitration pathways. beilstein-journals.orgnih.gov This compound can then undergo SNAr reactions where the fluorine atom is displaced by various nucleophiles. beilstein-journals.orgnih.gov Similarly, the fluorination of 3,5-disubstituted pyridines can be directed to the 2-position, and the resulting 2-fluoroheteroarenes can undergo SNAr reactions under mild conditions to introduce a variety of functional groups. acs.org

Table 1: Regioselectivity in SNAr Reactions of Dichloropyrimidines

Starting MaterialNucleophileMajor ProductReference
2,4-dichloropyrimidine (with C-5 electron-withdrawing group)Secondary AmineC-4 Substitution nih.govacs.org
2,4-dichloropyrimidine (with C-5 electron-withdrawing group)Tertiary AmineC-2 Substitution nih.govacs.org
2-MeSO2-4-chloropyrimidineAlkoxideC-2 Substitution wuxiapptec.com
2-MeSO2-4-chloropyrimidineAromatic FormamideC-2 Substitution wuxiapptec.com

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura)

Transition-metal catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming the C-C bond between the pyridine (B92270) and pyrimidine rings. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org

The synthesis of 5-aryl pyrimidine derivatives often utilizes the Suzuki coupling of a 5-bromopyrimidine (B23866) with an aryl boronic acid. researchgate.net For example, 2-benzyloxy-5-bromopyrimidines can be coupled with various aryl boronic acids using a palladium catalyst such as PdCl2(PPh3)2. researchgate.net The regioselectivity of these reactions on multi-halogenated pyrimidines can be controlled to achieve the desired substitution pattern. nsf.govresearchgate.net For instance, the Suzuki-Miyaura reaction of 2,4,5,6-tetrachloropyrimidine (B156064) can be controlled to produce mono-, di-, tri-, and tetra-arylpyrimidines with excellent site-selectivity. researchgate.net

Recent advances have also explored the use of pyridine- and pyrimidine-2-sulfinates as coupling partners in Suzuki-Miyaura reactions, offering an alternative to the often hard-to-prepare corresponding boronic acids. tcichemicals.com Furthermore, ligand-free palladium-catalyzed Suzuki couplings in aqueous media have been developed for the synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling for Pyrimidine Synthesis

Pyrimidine SubstrateCoupling PartnerCatalyst SystemProductReference
2-Benzyloxy-5-bromopyrimidineAryl boronic acidsPdCl2(PPh3)2 / Na2CO32-Benzyloxy-5-arylpyrimidine researchgate.net
2,4,5,6-TetrachloropyrimidineArylboronic acidsPd(PPh3)2Cl2 / K2CO3Mono-, di-, tri-, and tetraarylpyrimidines researchgate.net
2,3,5-TrichloropyridineArylboronic acidsPd(OAc)2 (ligand-free)3,5-Dichloro-2-arylpyridines nih.gov

Cyclization and Condensation Pathways for Heterocyclic Assembly

The pyrimidine ring itself can be constructed through cyclization and condensation reactions. The Biginelli reaction, a well-known multi-component reaction, condenses an aryl aldehyde, urea, and ethyl acetoacetate (B1235776) to form dihydropyrimidines, which can be further modified. mdpi.com

Another approach involves the cascade imination/Buchwald-Hartwig cross-coupling/cycloaddition reaction of β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils to synthesize pyrido[2,3-d]pyrimidines. rsc.org These methods allow for the assembly of the heterocyclic core from simpler, acyclic precursors, offering a different strategic approach to the synthesis of complex pyrimidine derivatives.

Design and Synthesis of Diversified Analogue Libraries for Biological Screening

The pyrimidine scaffold is a common feature in many biologically active compounds and approved drugs, making it an ideal starting point for generating diverse libraries for drug discovery. nih.govnih.gov DNA-encoded library (DEL) technology, for example, allows for the rapid generation and screening of vast numbers of compounds. nih.gov By using different functionalized pyrimidine cores with varied reactive groups, libraries with diverse chemoselectivity and regioselectivity can be constructed. nih.gov

The synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues, where the furanose oxygen is replaced with CF2 or CHF, opens up new pharmacophore space for exploration. nih.gov These analogues and their derivatives can be screened in various biological assays, such as cancer cell viability assays. nih.gov

The design of these libraries often focuses on systematic structural modifications to establish structure-activity relationships (SAR). nih.gov For instance, in the development of pyrimidine derivatives as bone anabolic agents, various substituents were introduced on the aryl rings to probe the effect on biological activity. nih.gov Similarly, in the optimization of oxazolidinone derivatives containing a 3-(5-fluoropyridin-3-yl) group, a pyrimidine ring was introduced to leverage its unique electronegativity and hydrogen bonding capabilities. nih.govmdpi.comnih.gov

Process Development and Optimization of Synthetic Routes

Methodologies that provide high-yielding routes suitable for large-scale synthesis are highly valuable. researchgate.net For instance, a strategy based on the differential reactivity of halogens in 5-bromo-2-chloropyridine (B1630664) allows for its judicious functionalization through SNAr and palladium-catalyzed reactions, providing an efficient route to 5-hydroxy-pyrimidin-2-yl acetate (B1210297) cores. researchgate.net Such optimized routes are crucial for the production of sufficient quantities of a compound for advanced preclinical and clinical studies.

Pharmacological Characterization and Biological Target Elucidation

In Vitro Assessment of Biological Activity

The biological profile of compounds based on the 5-(5-Fluoropyridin-3-yl)pyrimidine framework has been explored through a range of in vitro studies, revealing activities from enzyme inhibition to cellular functional effects.

Enzymatic Inhibition Kinetics and Selectivity Profiling

Derivatives of the pyridopyrimidine and fluoropyrimidine scaffolds have demonstrated inhibitory activity against several key enzymatic targets.

The pyridopyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Certain pyridopyrimidine derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1. nih.gov For instance, a pyrazol-1-yl pyridopyrimidine derivative showed significant inhibitory action against both EGFR and CDK4/cyclin D1 enzymes. nih.gov

Focal Adhesion Kinase (FAK) is another non-receptor tyrosine kinase that has been targeted by pyrimidine-based compounds. mdpi.com Specifically, 2,4-disubstituted-5-(trifluoromethyl)pyrimidine derivatives have been reported to inhibit FAK at nanomolar concentrations. mdpi.com Some research has also focused on developing dual FAK/EGFR inhibitors. mdpi.com

Furthermore, the broader pyrimidine (B1678525) scaffold has been incorporated into inhibitors of other kinases. Pyrazolo[4,3-d]pyrimidines, for example, have been developed as potent inhibitors of CDK5, demonstrating anti-angiogenic effects. nih.gov

Table 1: Kinase Inhibition by Selected Pyrimidine Derivatives

Compound Class Target Kinase(s) Reported Activity
Pyrazol-1-yl pyridopyrimidine EGFR, CDK4/cyclin D1 Good inhibition nih.gov
2,4-disubstituted-5-(trifluoromethyl)pyrimidine FAK IC₅₀ = 6 nM mdpi.com

Fluoropyrimidines, a class to which this compound belongs, are well-known for their interaction with metabolic enzymes, most notably thymidylate synthase (TS). nih.gov The anticancer agent 5-fluorouracil (B62378) (5-FU), a pyrimidine analog, functions after being metabolized to fluoro-deoxyuridine monophosphate (FdUMP). nih.gov This metabolite forms a stable ternary complex with thymidylate synthase and 5,10-methylenetetrahydrofolate, leading to the inhibition of the enzyme and disruption of DNA synthesis. nih.gov The inhibition of TS by fluoropyrimidines remains a classic example of a drug-target interaction in pharmacology. nih.gov Other specifically designed fluorinated pyrimidine derivatives have also been shown to cause rapid, irreversible inactivation of thymidylate synthase. nih.gov While biguanides have been shown to target ATP synthase, a direct link between the this compound scaffold and ATP synthase inhibition is not prominently established in the reviewed literature. elifesciences.org

Receptor Binding and Modulation Studies (e.g., G-Protein Coupled Receptors, Nicotinic Acetylcholine (B1216132) Receptors, Orexin (B13118510) Receptors)

The fluoropyridine moiety is a key structural element in ligands developed for various receptors. Notably, structures containing a fluoropyridine ring have been investigated as antagonists for neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov nAChRs are ligand-gated ion channels involved in numerous cognitive processes. nih.gov For example, 5-(3'-Fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine (nifrolidine), which features a fluorinated pyridine (B92270) ring, is a selective nAChR antagonist with nanomolar affinity. nih.gov The development of such antagonists aims to provide tools for studying the total receptor activity, complementing agonist-based radiotracers. nih.gov

The orexin system, which includes the G-protein coupled receptors OX1 and OX2, is a critical regulator of arousal and sleep. nih.gov While dual orexin receptor antagonists have been developed, specific binding data for this compound at these receptors is not detailed in the available literature. nih.gov

Cellular Functional Assays (e.g., Anti-proliferative Activity, Anti-biofilm Formation)

The functional consequences of the enzymatic and receptor interactions of these compounds are observed in various cellular assays.

Derivatives built on pyrimidine scaffolds exhibit significant anti-proliferative effects against various cancer cell lines. A series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were evaluated for their anticancer activity. nih.gov One compound, 11i , showed potent anti-proliferative activity against the MCF-7 breast cancer cell line (IC₅₀ = 3.0 µM) and the MDA-MB231 breast cancer cell line (IC₅₀ = 4.32 µM). nih.gov Another derivative, 16b , was effective against the HeLa cervical cancer cell line (IC₅₀ = 7.8 µM) and the MDA-MB231 cell line (IC₅₀ = 5.74 µM). nih.gov Furthermore, pyridopyrimidine derivatives have been examined for their antitumor activity against cervical (HeLa), hepatic (HepG-2), breast (MCF-7), and colon (HCT-166) cancer cells, with a pyrazol-1-yl pyridopyrimidine derivative showing IC₅₀ values of 9.27 µM, 5.91 µM, and 7.69 µM against HeLa, HepG-2, and MCF-7 cells, respectively. nih.gov

Table 2: Anti-proliferative Activity (IC₅₀) of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Cell Line IC₅₀ (µM) Reference Compound (Doxorubicin) IC₅₀ (µM)
11i MCF-7 3.0 5.9
11i MDA-MB231 4.32 6.0
16b HeLa 7.8 8.1
16b MDA-MB231 5.74 6.0

| 11f | Huh-7 | 6.3 | 3.2 |

Data sourced from Bioorganic Chemistry, 2019. nih.gov

Fluoropyrimidines have demonstrated antivirulence and anti-biofilm activity against Gram-negative bacteria like Escherichia coli. nih.gov These compounds, particularly 5-fluorocytosine (B48100) (5-FC), can impair surface adhesion by downregulating the transcription of genes encoding for curli fimbriae, a major adhesion factor. nih.gov

Additionally, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and shown to possess significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains. nih.gov A lead compound from this series, 7j , exhibited an eight-fold stronger inhibitory effect than the antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov Importantly, these compounds were also found to hamper the formation of biofilms, highlighting their potential to combat persistent bacterial infections. nih.gov

Table 3: Antibacterial and Anti-biofilm Activity of a 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivative

Compound Activity Metric Result Target Organisms
7j Minimum Inhibitory Concentration (MIC) 0.25 µg/mL Gram-positive bacteria (drug-sensitive and resistant strains)

| 7j | Anti-biofilm Activity | Hampered biofilm formation | Gram-positive bacteria |

Data sourced from Molecules, 2023. nih.gov

Molecular Mechanism of Action Investigations

The molecular mechanisms underlying the observed biological activities are multifaceted. For the anti-biofilm effects of fluoropyrimidines in E. coli, the mechanism involves metabolic interference. nih.gov The compounds require metabolic activation to fluoronucleotides, which then interfere with the pyrimidine nucleotide pool. nih.gov This disruption of de novo pyrimidine biosynthesis ultimately leads to the reduced transcription of virulence factors like curli fimbriae. nih.gov

In the case of the antibacterial 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, their mechanism is consistent with the oxazolidinone class of antibiotics, which act by inhibiting the initiation of protein synthesis. nih.gov This distinct mechanism avoids cross-resistance with many other classes of antibacterial drugs. nih.gov Molecular docking studies further support the interaction of these compounds with their intended bacterial target. nih.gov

For the anticancer effects, the mechanism is often linked to the direct inhibition of specific kinases that are crucial for cancer cell proliferation and survival, such as EGFR and CDK. nih.gov Inhibition of these pathways can lead to cell cycle arrest and apoptosis. nih.gov

No Publicly Available Research Found on the Pharmacological Profile of this compound

Despite a comprehensive search of available scientific literature, no specific research data was found regarding the pharmacological characterization, biological target elucidation, or mechanisms of resistance for the chemical compound this compound.

Extensive database searches for primary research articles, reviews, and conference proceedings detailing the biological activity of this specific molecule did not yield any relevant results. The performed searches aimed to identify studies related to:

Target Engagement: Investigations into the direct molecular targets of this compound.

Downstream Signaling Pathways: Analysis of the cellular signaling cascades affected by the compound.

Molecular Resistance Mechanisms: Studies elucidating how cells might develop resistance to this specific molecule.

While general information exists for the broader classes of fluoropyrimidines and pyridine-containing compounds, this information is not directly applicable to the unique chemical entity of this compound. The pharmacological properties of a compound are highly specific to its precise chemical structure.

Consequently, it is not possible to provide a detailed, evidence-based article on the pharmacological characterization of this compound as outlined in the request. The absence of published data prevents the creation of scientifically accurate content and data tables for the specified sections.

It is important to note that this does not definitively mean that no research has ever been conducted on this compound. The research may be proprietary, unpublished, or not indexed in the publicly accessible databases that were searched. However, based on the available public information, a scientific article on the pharmacological profile of this compound cannot be generated at this time.

Table of Mentioned Compounds

Structure Activity Relationship Sar and Rational Design Principles

Identification of Pharmacophore Models and Key Structural Motifs

Pharmacophore modeling is a critical step in rational drug design, helping to identify the essential three-dimensional arrangement of functional groups required for biological activity. For pyrimidine-based scaffolds, including derivatives like 5-(5-Fluoropyridin-3-yl)pyrimidine, pharmacophore models often highlight the importance of the pyrimidine (B1678525) and pyridine (B92270) rings as key structural motifs. nih.govresearchgate.net

The core structure, a pyrimidine ring linked to a fluorinated pyridine ring, presents several key features for molecular interactions. The nitrogen atoms within both the pyrimidine and pyridine rings can act as hydrogen bond acceptors, a common feature in the binding of small molecules to biological targets like kinases. nih.gov In related pyrido[2,3-d]pyrimidine (B1209978) derivatives, the side chains at specific positions are crucial for inhibitory activity. researchgate.net For instance, in the development of inhibitors for Colony Stimulating Factor 1 Receptor (CSF1R), the pyrrolo[2,3-d]pyrimidine nucleus served as a core scaffold, with modifications at various positions influencing potency. mdpi.comnih.gov

Systematic Exploration of Substituent Effects on Potency and Selectivity

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance potency and selectivity while minimizing off-target effects. acs.orgpatsnap.com Research on related compounds provides insight into how substituents on the this compound scaffold could be optimized.

In a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives that incorporate a pyrimidine-substituted piperazine (B1678402) moiety, researchers investigated the impact of various substituents on antibacterial activity. nih.gov A series of compounds (6a-m) were synthesized with different groups on the pyrimidine ring and tested against several strains of Gram-positive bacteria. The results indicated that the nature of the substituent significantly influenced the minimum inhibitory concentration (MIC).

The initial compound with a chlorine atom (R¹=Cl) showed good antibacterial activity with a MIC of 1-2 µg/mL. nih.gov However, the introduction of larger, more complex substituents (compounds 6a-m) resulted in moderate activity (MICs of 2-32 µg/mL), suggesting that the binding pocket near this position may be sterically constrained. nih.gov Further modifications led to the discovery of compound 7j, which demonstrated an eight-fold stronger inhibitory effect than the antibiotic linezolid, with a MIC of 0.25 µg/mL. nih.gov This highlights the profound impact that systematic substituent changes can have on biological potency.

CompoundR¹ SubstituentAntibacterial Activity (MIC, µg/mL)
5 Cl1-2
6a-m Various large groups2-32
7j Undisclosed optimal substituent0.25

Data derived from a study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine substituted piperazine. nih.gov

This systematic exploration underscores the importance of substituent size, shape, and electronic properties in achieving optimal potency and selectivity for pyrimidine-based compounds.

Strategies for Lead Optimization in Pyrimidine-Based Scaffolds

Lead optimization is an iterative process that refines a promising compound into a viable drug candidate by improving its efficacy, selectivity, and pharmacokinetic properties. patsnap.com For pyrimidine-based scaffolds like this compound, several established strategies are employed.

Molecular hybridization involves combining structural features from two or more bioactive molecules to create a new hybrid compound with potentially enhanced or synergistic activities. mdpi.com This strategy has been successfully applied to pyrimidine-based scaffolds. For example, researchers have designed novel pyrazolo[3,4-d]pyrimidine Src inhibitors by hybridizing an in-house compound with the approved drug dasatinib. nih.gov Similarly, new CSF1R inhibitors were developed by merging fragments of the drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comnih.gov This approach allows for the rational design of new chemical entities that leverage the known pharmacophoric elements of existing drugs to improve the properties of a lead compound.

Scaffold hopping is a powerful strategy used to identify structurally novel compounds that retain the biological activity of the original lead. nih.govresearchgate.net This is achieved by replacing the central core (scaffold) of a molecule while maintaining the essential three-dimensional arrangement of key binding groups. patsnap.com This can lead to compounds with improved properties, such as better synthetic accessibility, enhanced potency, or a more favorable intellectual property position. researchgate.net In the context of pyrimidine-based scaffolds, an example is the scaffold-hopping from thienopyrimidine acids to identify furano[2,3-d]pyrimidine amides as potent inhibitors of the Notum enzyme. nih.gov This demonstrates that alternative heterocyclic systems can effectively mimic the function of the original pyrimidine core, opening up new avenues for chemical exploration.

Bioisosteric replacement is a fundamental technique in medicinal chemistry where a functional group in a molecule is substituted with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. researchgate.netnih.gov This can be used to enhance potency, alter selectivity, reduce toxicity, or improve pharmacokinetics. researchgate.netresearchgate.net

For pyrimidine-based scaffolds, bioisosteric modifications are common. For instance, in the development of antimalarial compounds, bioisosteric replacement of the nitrogen atoms in a triazolopyrimidine scaffold was explored. nih.gov It was found that replacing the triazolopyrimidine core with a triazolo[1,5-a]pyridine resulted in a significant reduction in binding affinity, highlighting the critical role of specific nitrogen atoms in the pyrimidine ring for activity. nih.gov The pyrimidine ring itself is often considered a bioisostere for other aromatic systems like the phenyl ring, offering improved medicinal chemistry properties. nih.gov

Computational and in Silico Approaches for Compound Characterization and Optimization

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of pyrimidine-based compounds and elucidating the key intermolecular interactions that stabilize the ligand-protein complex.

Research on derivatives containing the pyridin-3-yl pyrimidine (B1678525) scaffold has utilized molecular docking to investigate their binding modes with various protein targets. For instance, docking studies on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which incorporate the core "5-(5-Fluoropyridin-3-yl)pyrimidine" structure, predicted their binding mode within the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a key target for antibacterial agents nih.gov. These simulations revealed that the compound binds within a cavity composed of specific nucleotides like U2619, U2540, and G2539 nih.gov.

Similarly, molecular docking has been employed to investigate the binding of pyridin-3-yl pyrimidines with the Bcr-Abl kinase, a target in cancer therapy nih.gov. Analysis of the docking results for pyrido[3,4-d]pyrimidine inhibitors with the Mps1 kinase highlighted the critical role of hydrogen bonds with residues such as G605 and K529 in stabilizing the complex nih.gov. These interactions are considered essential for the inhibitory activity of this class of compounds nih.gov.

The primary interactions governing the binding of such compounds often include:

Hydrogen Bonds: The nitrogen atoms within the pyrimidine and pyridine (B92270) rings are capable of acting as hydrogen bond acceptors, a property that is frequently observed in docking simulations nih.govnih.gov.

Hydrophobic Interactions: The aromatic rings of the compound can engage in hydrophobic interactions with nonpolar residues in the binding pocket nih.gov.

π-π Stacking: Aromatic interactions between the ligand and residues like tyrosine or phenylalanine can further stabilize the binding.

Summary of Molecular Docking Studies on Pyridinyl-Pyrimidine Derivatives
Derivative ClassProtein TargetKey Interacting Residues/NucleotidesPrimary Interactions
3-(5-fluoropyridine-3-yl)-2-oxazolidinones50S Ribosomal Subunit (PTC)U2619, U2540, G2539, U2583Hydrogen Bonding, Cavity Binding
Pyridin-3-yl pyrimidinesBcr-Abl KinaseNot specifiedBinding Mode Analysis
Pyrido[3,4-d]pyrimidinesMps1 KinaseG605, K529, Val529Hydrogen Bonding, Hydrophobic Interactions
Pyrido[2,3-d]pyrimidinesVEGFR-2/HER-2Not specifiedBinding Affinity Analysis

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations offer a detailed understanding of the electronic structure and properties of molecules. These methods are applied to compounds like "this compound" to elucidate their intrinsic properties, which in turn govern their reactivity and intermolecular interactions.

Density Functional Theory (DFT): DFT is a widely used QM method to calculate the molecular geometry, vibrational frequencies, and electronic properties of molecules researchgate.netnih.gov. For compounds similar to "this compound," such as 5-phenyl-2-(4-pyridyl)pyrimidine, DFT calculations with basis sets like B3LYP/6-311G(d) have been used to determine optimized molecular structures researchgate.net. These calculations provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the compound's three-dimensional shape.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity youtube.commalayajournal.org.

The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and basicity youtube.com.

The LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity youtube.com.

The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity malayajournal.org. A smaller energy gap suggests that the molecule is more reactive. For pyridine and pyrimidine derivatives, FMO analysis helps identify which atoms are most likely to participate in chemical reactions or form intermolecular bonds malayajournal.orgresearchgate.net.

Electrostatic Potential (ESP) Mapping: An ESP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions malayajournal.orgresearchgate.net. These maps are valuable for predicting non-covalent interactions, particularly hydrogen bonding and electrostatic interactions. For "this compound," the nitrogen atoms of the pyridine and pyrimidine rings, as well as the fluorine atom, would be expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bond acceptance in interactions with protein targets nih.gov.

Quantum Mechanical Methods and Their Applications
MethodInformation ObtainedRelevance to Compound Characterization
Density Functional Theory (DFT)Optimized geometry, electronic properties, vibrational frequenciesProvides accurate 3D structure and understanding of electronic distribution.
Frontier Molecular Orbital (FMO) AnalysisHOMO/LUMO energies, energy gap, orbital distributionsPredicts chemical reactivity, stability, and sites of interaction.
Electrostatic Potential (ESP) MappingCharge distribution, electron-rich/poor regionsIdentifies sites for electrostatic interactions and hydrogen bonding.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query for virtual screening of large compound libraries to find novel molecules with the potential for similar activity.

A pharmacophore model is typically composed of features such as:

Hydrogen bond acceptors (HBA)

Hydrogen bond donors (HBD)

Hydrophobic regions (HY)

Aromatic rings (AR)

Positive/Negative ionizable features

For classes of compounds that include the pyridinyl-pyrimidine scaffold, structure-based pharmacophore models have been generated from the crystal structures of protein-ligand complexes nih.gov. For example, a pharmacophore model for tyrosine kinase inhibitors was developed based on a complex with a pyrido[2,3-d]pyrimidine (B1209978) derivative nih.gov. Such models are validated for their ability to distinguish known active compounds from inactive "decoy" molecules before being used for large-scale screening nih.gov.

Virtual screening using these pharmacophore models can efficiently filter databases containing millions of compounds to identify a smaller, more manageable set of "hits" that fit the pharmacophore query. These hits can then be subjected to more computationally intensive analyses, like molecular docking, or prioritized for experimental testing. This approach significantly accelerates the initial stages of drug discovery by focusing resources on compounds with a higher probability of being active.

Advanced Simulation Techniques

While molecular docking provides a static snapshot of the ligand-protein interaction, advanced simulation techniques like molecular dynamics (MD) offer a dynamic view, providing deeper insights into the conformational flexibility and stability of the complex over time.

Molecular Dynamics (MD) Simulations: MD simulations calculate the trajectory of atoms and molecules over a period, revealing how the ligand and protein behave in a more realistic, solvated environment. For compounds containing a pyridinyl-pyrimidine core, MD simulations have been used to:

Assess Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, researchers can determine if the binding pose predicted by docking is stable nih.govmdpi.com. A stable complex will show minimal fluctuations in its RMSD value after an initial equilibration period nih.gov.

Analyze Conformational Changes: MD can reveal subtle conformational changes in both the ligand and the protein upon binding. The fluorine substituent on the pyridine ring, for instance, can influence the conformational preferences of the molecule, which can be explored through MD simulations nih.gov.

Characterize Key Interactions: The persistence of interactions, such as hydrogen bonds, observed in docking can be tracked throughout the simulation to confirm their importance for binding affinity nih.gov.

Refine Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy of the ligand-protein complex nih.gov.

By analyzing the root-mean-square fluctuation (RMSF) of individual residues, researchers can also identify flexible regions of the protein that may be important for ligand entry or conformational adjustments upon binding mdpi.com.

Integration of Computational and Experimental Data in Structure-Based Drug Design

The most effective drug discovery programs integrate computational methods with experimental data in an iterative cycle of design, synthesis, and testing. This process, known as structure-based drug design (SBDD), leverages structural information from techniques like X-ray crystallography or NMR, along with computational modeling, to rationally design improved compounds.

The SBDD workflow typically involves:

Initial Screening and Hit Identification: A combination of high-throughput screening (experimental) and virtual screening (computational) identifies initial hit compounds.

Structural Analysis: The binding mode of a hit compound is determined, either experimentally or through reliable molecular docking.

Computational Design: Based on the ligand-protein interaction model, chemists use computational tools to design new analogs with modifications predicted to improve potency, selectivity, or other properties. For example, if docking reveals an unoccupied hydrophobic pocket, a hydrophobic group might be added to the ligand to fill it. This rational approach was used to optimize N-(piperidin-3-yl)pyrimidine-5-carboxamides into highly potent renin inhibitors researchgate.net.

Synthesis and Biological Evaluation: The newly designed compounds are synthesized and tested experimentally.

Iterative Refinement: The experimental results provide feedback that is used to validate and refine the computational models. This iterative cycle continues, leading to the progressive optimization of the lead compound.

This integrated approach has been successfully applied to pyrimidine derivatives to develop potent and selective inhibitors for various targets, including fibroblast growth factor receptor 3 (FGFR3) and HIV-1 reverse transcriptase researchgate.netnih.govurotoday.com. By combining the predictive power of in silico tools with the definitive validation of experimental assays, researchers can navigate the complexities of medicinal chemistry more efficiently, accelerating the development of novel therapeutic agents.

Preclinical Efficacy Evaluation in Relevant Biological Models

In Vivo Proof-of-Concept Studies in Disease-Specific Models

No published studies were identified that investigated the in vivo efficacy of 5-(5-Fluoropyridin-3-yl)pyrimidine in relevant biological models, such as infectious disease models or oncology xenograft models. Therefore, no data tables or detailed research findings on this topic can be provided at this time.

Pharmacodynamic Biomarker Assessment in Preclinical Systems

There is no available information on the assessment of pharmacodynamic biomarkers in preclinical systems following exposure to this compound. Research in this area would typically involve measuring the compound's effect on its intended biological target and downstream signaling pathways to understand its mechanism of action and to establish a dose-response relationship. The absence of such data means that the molecular and cellular effects of this specific compound remain uncharacterized in the public domain.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Detailed in vitro ADME profiling data for this compound are not available in published literature. Such studies are crucial in early drug discovery to predict a compound's pharmacokinetic behavior in vivo. This profiling would typically include assessments of metabolic stability in liver microsomes, plasma protein binding, cell permeability, and identification of major metabolites. Without this information, the developability of this compound as a potential therapeutic agent cannot be evaluated.

Emerging Research Directions and Future Prospects

Addressing Challenges in Drug Resistance and Target Specificity

A significant hurdle in modern medicine is the rise of drug-resistant pathogens. The development of novel antibacterial agents with unique mechanisms of action is a critical strategy to combat this threat. The 5-(5-fluoropyridin-3-yl)pyrimidine-based oxazolidinone derivatives offer a promising solution in this regard. Their ability to inhibit bacterial protein synthesis at a very early stage makes them effective against strains that have developed resistance to other antibiotics.

Specifically, these compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria. The unique structural combination of the fluoropyridinyl and pyrimidine (B1678525) rings contributes to the target specificity and potent activity of these derivatives. Molecular docking studies have helped to elucidate the potential binding modes of these compounds to their bacterial targets, providing a rational basis for further optimization and the design of even more specific and potent drugs.

The challenge of drug resistance is not limited to bacterial infections. In cancer therapy, resistance to EGFR inhibitors can emerge through mutations. The pyrimidine scaffold is being actively investigated to develop second- and third-generation inhibitors that can overcome this resistance. This line of research, while not directly involving this compound at present, underscores the potential of this chemical class to address drug resistance across different therapeutic areas.

Novel Applications of the this compound Scaffold

The primary novel application of the this compound scaffold demonstrated in recent research is in the development of new antibacterial agents. The ability of derivatives based on this scaffold to not only kill planktonic bacteria but also to inhibit the formation of biofilms is a significant finding. Bacterial biofilms are a major cause of persistent and chronic infections and are notoriously difficult to treat. The anti-biofilm activity of these compounds suggests a potential application in treating complex and recalcitrant bacterial infections.

Beyond antibacterial applications, the broader family of pyrimidine-containing compounds has found use in a wide array of therapeutic areas. The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to interact with a diverse range of biological targets. This suggests that the this compound scaffold could be explored for:

Anticancer agents: Targeting kinases and other signaling pathways involved in tumor growth and proliferation.

Antiviral therapies: Inhibiting viral replication enzymes.

Anti-inflammatory drugs: Modulating inflammatory pathways.

The synthetic accessibility and the potential for diverse chemical modifications of the this compound structure make it an attractive starting point for the discovery of new drugs with novel mechanisms of action.

Synergistic Approaches with Existing Therapeutic Modalities

While specific studies on the synergistic effects of this compound derivatives with other drugs are not yet widely published, this remains a promising area for future research. In both infectious disease and oncology, combination therapy is a cornerstone of treatment, often leading to improved efficacy, reduced side effects, and a lower likelihood of developing drug resistance.

For the antibacterial derivatives of this compound, future studies could investigate their use in combination with other classes of antibiotics. A synergistic interaction could allow for lower doses of each drug, potentially reducing toxicity while achieving a greater bactericidal effect.

In the context of cancer, pyrimidine-based drugs are often used in combination with other chemotherapeutic agents or targeted therapies. If derivatives of the this compound scaffold are developed as anticancer agents, they would likely be evaluated in combination regimens to maximize their therapeutic benefit. The potential for this scaffold to overcome drug resistance could make it a valuable component of such combination therapies.

The exploration of synergistic approaches will be a crucial step in the clinical development of any new therapeutic agent derived from the this compound scaffold, potentially unlocking its full therapeutic potential.

Q & A

Q. What are the common synthetic routes for 5-(5-Fluoropyridin-3-yl)pyrimidine, and how can reaction conditions be optimized?

Two primary methods are described:

  • Cross-coupling between 5-bromopyrimidine and 3-fluorophenyl Grignard reagents (yield ~80%) .
  • Palladium-catalyzed coupling with fluorinated aryl halides (e.g., using Pd(P(t-Bu)₃)₂ in DMA at room temperature) . Optimization strategies include adjusting catalyst loading, solvent polarity, and reaction time. Lower temperatures may reduce side reactions in halogenated intermediates.

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., fluorine-induced deshielding in pyridine/pyrimidine rings) .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Validate purity and stoichiometry.

Q. How can researchers assess the biological activity of this compound in anti-inflammatory drug discovery?

Use in vitro assays targeting mPGES-1, a key enzyme in prostaglandin E₂ synthesis:

  • Measure IC₅₀ values via enzyme inhibition assays .
  • Compare selectivity against COX-1/COX-2 to mitigate cardiovascular/gastrointestinal risks .

Advanced Research Questions

Q. What strategies improve selectivity in cross-coupling reactions for fluorinated pyrimidine derivatives?

  • Employ ligand-accelerated catalysis (e.g., bulky phosphine ligands) to suppress homocoupling .
  • Use directed ortho-metalation to control regioselectivity in fluoropyridine intermediates .

Q. How can computational modeling guide the design of this compound-based mPGES-1 inhibitors?

  • Perform docking studies using mPGES-1 crystal structures (e.g., PDB ID: 4BPM) to predict binding modes .
  • Analyze hydrogen-bond interactions with catalytic residues (e.g., Arg126, Tyr130) to enhance potency .

Q. What methodologies resolve spectral ambiguities in fluorinated pyrimidine derivatives?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
  • Isotopic labeling (¹⁹F-¹H HOESY) : Map fluorine-proton spatial relationships .

Q. How does the electronic effect of fluorine influence the reactivity of this compound?

  • Fluorine’s electron-withdrawing effect increases electrophilicity at the pyrimidine C2/C4 positions, facilitating nucleophilic substitution .
  • Stabilizes intermediates in Suzuki-Miyaura couplings by reducing electron density .

Q. What challenges arise in scaling up fluorinated pyrimidine synthesis, and how can they be mitigated?

  • Byproduct formation : Optimize stoichiometry of Grignard reagents to avoid over-addition .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients for fluorinated impurities .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Compare purity metrics (e.g., HPLC vs. NMR) across studies .
  • Replicate reactions under identical conditions to isolate variables (e.g., catalyst batch, solvent quality) .

Q. What analytical methods validate the stability of this compound under physiological conditions?

  • HPLC-UV/MS : Monitor degradation products in simulated gastric fluid (pH 2) and plasma .
  • Accelerated stability studies : Expose compounds to heat/humidity and track decomposition .

Methodological Guidance

Q. How can researchers differentiate between in vitro and in vivo efficacy of fluorinated pyrimidine derivatives?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolic stability (e.g., liver microsomes) .
  • Toxicity screening : Use zebrafish or murine models to assess cardiovascular/renal safety .

Q. What protocols ensure reproducibility in fluorinated pyrimidine synthesis?

  • Document catalyst activation (e.g., Pd(P(t-Bu)₃)₂ pre-treatment) and moisture control .
  • Standardize quenching steps (e.g., NaOMe in MeOH at 80°C) to prevent intermediate decomposition .

Advanced Mechanistic Studies

Q. How do structural modifications to this compound affect mPGES-1 inhibition?

  • Introduce bulky substituents (e.g., pivalamide) to enhance hydrophobic interactions with the enzyme’s active site .
  • Replace pyrimidine with barbituric acid to strengthen polar interactions (IC₅₀ reduced from 3.5 μM to 622 nM) .

Q. What role does stereochemistry play in the biological activity of fluorinated pyrimidine derivatives?

  • Chiral HPLC : Separate enantiomers and test activity to identify active stereoisomers .
  • X-ray crystallography : Resolve absolute configurations of co-crystallized enzyme-inhibitor complexes .

Literature and Patent Navigation

Q. How can researchers efficiently navigate prior art for fluorinated pyrimidine derivatives?

  • Use SciFinder/Reaxys to filter patents by synthetic routes (e.g., CAS RN 68049-20-7) .
  • Cross-reference PubMed entries with enzyme assay data (e.g., mPGES-1 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.